6,6'-Dimethoxy-2,2'-diaminobiphenyl

Vue d'ensemble

Description

6,6’-Dimethoxy-2,2’-diaminobiphenyl is a chiral ligand . It has a molecular weight of 314.388 .

Synthesis Analysis

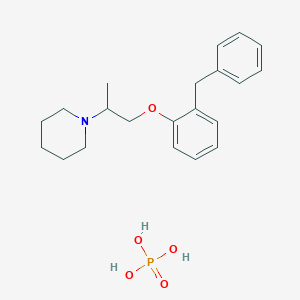

This compound was successfully prepared from 3-nitrophenol via iodination, Ullmann coupling, and reduction . The resolving reagent (2R, 3R)- or (2S, 3S)-2, 3-di(phenylaminoearbonyl)tartaric acid was prepared from commercially available tartaric acid in large scale and was used to resolve the racemic 6, 6’-dimethoxy-2,2’-diaminobiphenyl .Molecular Structure Analysis

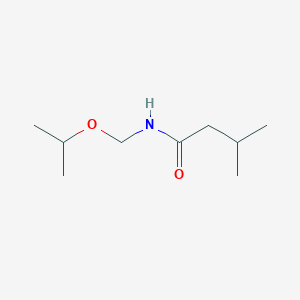

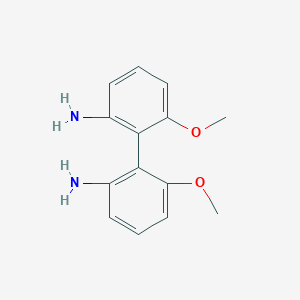

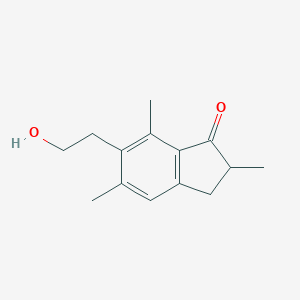

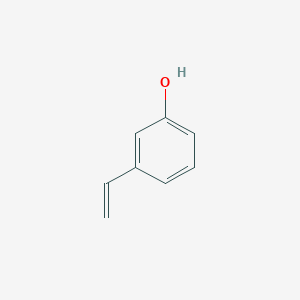

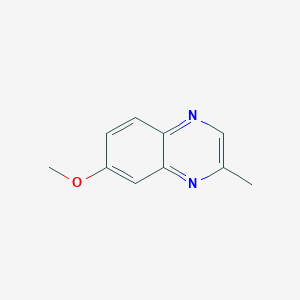

The molecular structure of 6,6’-Dimethoxy-2,2’-diaminobiphenyl is complex and involves multiple functional groups. The molecule contains two phenyl rings connected by a single bond, with two amine (-NH2) groups and two methoxy (-OCH3) groups attached to the rings .Chemical Reactions Analysis

The synthesis of 6,6’-Dimethoxy-2,2’-diaminobiphenyl involves several chemical reactions, including iodination, Ullmann coupling, and reduction . The exact mechanisms of these reactions are complex and depend on the specific conditions used in the synthesis .Applications De Recherche Scientifique

Synthesis of Novel Chiral Biphenylamine Ligands

6,6'-Dimethoxy-2,2'-diaminobiphenyl has been utilized in the synthesis of novel chiral biphenylamine ligands. This process involved iodination, Ullmann coupling, and reduction, starting from 3-nitrophenol. The chiral product obtained from this synthesis was proven to be enantiomerically pure (Yi-xin Chen et al., 2010).

Catalytic Asymmetric Transfer Hydrogenation

A derivative of 6,6'-Dimethoxy-2,2'-diaminobiphenyl, specifically N-p-toluenesulfonyl-2,2'-dimethoxy-6,6'-diaminobiphenyl (Ts-DMBDPPA), has been prepared and its Ru(II) complex was found to be an effective catalyst for catalytic asymmetric transfer hydrogenation of aromatic ketones (Yi-xin Chen et al., 2010).

Palladium-Catalyzed Reactions

2,2'-Diamino-6,6'-dimethylbiphenyl, a related compound, has shown efficiency as a ligand in palladium-catalyzed Suzuki–Miyaura and Mizoroki–Heck reactions. This ligand is inexpensive, air-stable, and easily available, offering moderate to excellent yields under appropriate conditions (Jian-Mei Lu et al., 2010).

Macrocyclic Compound Synthesis

6,6'-Dimethoxy-2,2'-diaminobiphenyl has been involved in the synthesis of macrocyclic compounds containing 2-methylindan-1,3-dione and substituted biphenyl fragments. These compounds' structures were confirmed by IR, UV, and NMR spectroscopy (G. R. Berezina et al., 2015).

Development of Nonmutagenic Benzidine Analogs

Research has been conducted on designing, synthesizing, and characterizing benzidine analogs, including 6,6'-Dimethoxy-2,2'-diaminobiphenyl derivatives, to create novel nonmutagenic colorants. These studies also assess the mutagenic activity of these compounds (David Hinks et al., 2000).

Platinum Complexes Studies

Platinum(II) complexes of 6,6'-Dimethoxy-2,2'-diaminobiphenyl have been prepared, with their absolute configuration determined based on circular dichroism spectra and nonempirical methods. These studies provide insights into the stereospecificity of these complexes (Jun Moo-Jin, 1985).

Copper Complexes for Aziridination

Copper complexes of biaryl Schiff bases, including 2,2'-diamino-6,6'-dimethylbiphenyl derivatives, have been utilized for enantioselective aziridination of alkenes. These complexes demonstrate significant efficiency and enantioselection in the aziridination process (K. Gillespie et al., 2002).

Safety And Hazards

Propriétés

IUPAC Name |

2-(2-amino-6-methoxyphenyl)-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-17-11-7-3-5-9(15)13(11)14-10(16)6-4-8-12(14)18-2/h3-8H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGIMBOAHLGZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C2=C(C=CC=C2OC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6'-Dimethoxy-2,2'-diaminobiphenyl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)